

(S)-3-Amino-3-(4-chlorophenyl)propanoic acid properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-Amino-3-(4-chlorophenyl)propanoic acid
Cat. No.:	B026281

[Get Quote](#)

An In-Depth Technical Guide to (S)-3-Amino-3-(4-chlorophenyl)propanoic acid

Introduction

(S)-3-Amino-3-(4-chlorophenyl)propanoic acid is a non-proteinogenic β -amino acid derivative that has emerged as a crucial chiral building block in modern medicinal chemistry and pharmaceutical development. Its unique structure, featuring a stereocenter and a halogenated aromatic ring, provides a versatile scaffold for synthesizing complex bioactive molecules and therapeutic agents. Unlike its α -amino acid counterparts, the β -amino structure allows for the creation of peptidomimetics and other compounds with altered conformational properties, often leading to enhanced metabolic stability and novel biological activities. This guide offers a comprehensive technical overview of its properties, synthesis, applications, and handling for researchers, scientists, and drug development professionals.

Compound Identification and Chemical Structure

Correctly identifying a chemical entity is the foundation of reproducible science. **(S)-3-Amino-3-(4-chlorophenyl)propanoic acid** is known by several synonyms, and its key identifiers are cataloged for precise reference in research and procurement.

Identifier	Value	Source
IUPAC Name	(3S)-3-amino-3-(4-chlorophenyl)propanoic acid	[1]
CAS Number	131690-60-3	[1] [2]
Molecular Formula	C ₉ H ₁₀ ClNO ₂	[1] [2]
Synonyms	L-β-Phe(4-Cl)-OH, (S)-4-Chloro-β-phenylalanine	[2]
PubChem CID	684223	[1]
MDL Number	MFCD03840457	[2]

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in experimental settings, from reaction conditions to formulation. This molecule is noted for its favorable stability and solubility, making it a practical choice for synthetic applications.[\[2\]](#)

Property	Value	Source
Molecular Weight	199.64 g/mol	[2]
Appearance	Off-white solid	[2]
Purity	Typically ≥ 98% (HPLC, Chiral Purity)	[2]
Melting Point	223 °C (decomposes) (lit.)	
Storage Conditions	Store at 0-8 °C for long-term stability	[2]

Synthesis and Stereochemical Control

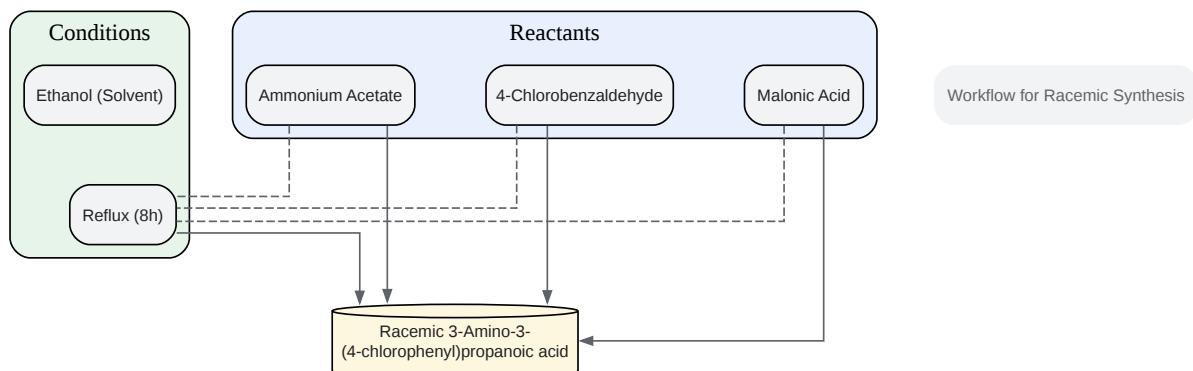
While numerous proprietary methods exist for the asymmetric synthesis of the (S)-enantiomer, a common and well-documented approach in the literature is the synthesis of the racemic

mixture, which can then be resolved. The foundational synthesis involves a one-pot reaction of an aromatic aldehyde, malonic acid, and a source of ammonia.

Experimental Protocol: Racemic Synthesis

This protocol describes a common method for preparing racemic **3-amino-3-(4-chlorophenyl)propanoic acid**.^{[3][4]} The causality behind this choice of reactants lies in its efficiency: it combines a Knoevenagel condensation, a Michael addition of ammonia, and decarboxylation in a single refluxing step.

Materials:


- 4-Chlorobenzaldehyde
- Malonic Acid
- Ammonium Acetate
- Ethanol (Absolute)

Procedure:

- Combine 4-chlorobenzaldehyde (1.0 eq), malonic acid (~1.0 eq), and ammonium acetate (~1.3 eq) in a round-bottom flask.
- Add sufficient absolute ethanol to form a stirrable suspension (e.g., ~1.5-2.0 L per mole of aldehyde).
- Equip the flask with a reflux condenser and a magnetic stirrer.
- Heat the suspension to reflux with vigorous stirring. The reaction mixture will typically become clear before a precipitate forms.
- Maintain reflux for approximately 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and then further in an ice bath to maximize precipitation.

- Filter the white precipitate and wash the collected solid with cold ethanol to remove unreacted starting materials and byproducts.
- Dry the product under reduced pressure to yield the crude racemic amino acid.[3][4]

Self-Validation: The identity and purity of the resulting product should be confirmed using analytical techniques such as ^1H -NMR, ^{13}C -NMR, and Mass Spectrometry. The melting point can also serve as an initial purity check.

[Click to download full resolution via product page](#)

Workflow for Racemic Synthesis

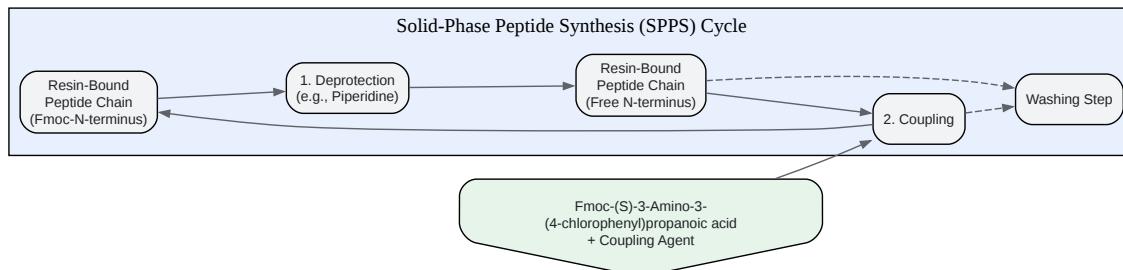
Achieving Stereoselectivity

For drug development, enantiomeric purity is critical. The pure (S)-enantiomer is typically obtained via two primary routes:

- Chiral Resolution: The synthesized racemic mixture is separated into its constituent enantiomers using a chiral resolving agent or through chiral chromatography.
- Asymmetric Synthesis: A stereoselective synthesis is employed from the outset, using chiral catalysts or auxiliaries to direct the formation of the desired (S)-enantiomer.

Key Applications in Research and Development

The utility of **(S)-3-Amino-3-(4-chlorophenyl)propanoic acid** stems from its identity as a chiral building block, enabling the construction of molecules with precise three-dimensional architectures.


Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.^[2] The presence of the 4-chlorophenyl group can significantly influence a drug candidate's properties by enhancing interactions with biological targets, improving pharmacokinetic profiles, or increasing metabolic stability.^{[2][5]} Its application allows for the creation of novel compounds with potentially higher efficacy and specificity.^[2]

Peptide Synthesis

In the field of biopharmaceuticals, it is used to create peptide-based compounds with specific stereochemistry, which is essential for achieving the desired biological activity.^[2] For use in Solid-Phase Peptide Synthesis (SPPS), its amino group must be protected, most commonly with a fluorenylmethoxycarbonyl (Fmoc) group. The resulting derivative, Fmoc-(S)-3-amino-3-(4-chlorophenyl)propionic acid (CAS: 479064-91-0), is a versatile reagent for incorporating this non-natural amino acid into a growing peptide chain.^[6] This modification is instrumental in developing novel therapeutic peptides in areas like oncology and neurology.^[6]

Incorporation into a Peptide Chain via SPPS

[Click to download full resolution via product page](#)

Incorporation into a Peptide Chain via SPPS

Neuropharmacology and Biochemical Research

Researchers utilize this compound and its derivatives to synthesize molecular probes for studying neurotransmitter systems.^{[2][6]} These tools help elucidate the mechanisms of action for drugs that modulate synaptic transmission.^[2] Furthermore, it is employed in biochemical assays to assess the activity of specific enzymes and receptors, providing valuable insights into metabolic pathways and identifying potential therapeutic targets.^[2]

Safety and Handling

As with any laboratory chemical, proper handling is paramount to ensure safety. While a specific Safety Data Sheet (SDS) should always be consulted, general safety information for this class of compounds is available.

- **Hazards:** The Boc-protected derivative is known to cause skin and serious eye irritation and may cause respiratory irritation.^{[7][8]} It is prudent to handle the unprotected amino acid with similar precautions.
- **Personal Protective Equipment (PPE):** Always wear appropriate protective gear, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.
- **Handling:** Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust. Avoid contact with skin and eyes.^[8]
- **Storage:** Keep the container tightly closed and store in a cool, dry, and well-ventilated place, as recommended at 0-8 °C.^{[2][8]}

Trustworthiness and Self-Validation: The information provided here is for guidance. You are required to obtain and review the material-specific SDS from your supplier before handling this compound. The SDS will provide comprehensive and legally mandated safety, handling, and disposal information.

Conclusion

(S)-3-Amino-3-(4-chlorophenyl)propanoic acid is a high-value chemical tool for the modern life scientist. Its utility as a chiral intermediate for pharmaceuticals, a building block for advanced peptidomimetics, and a probe for biochemical research underscores its importance. By understanding its properties, synthesis, and applications, researchers can effectively leverage this compound to drive innovation in drug discovery and development.

References

- (3S)-3-Amino-3-(4-chlorophenyl)propanoic acid.
- Bioactive Compound Synthesis: The Role of S-3-Amino-3-(4-chlorophenyl)propionic Acid. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
- (S)-3-Amino-3-(4-chlorophenyl)propanoic acid.
- Supporting Information for Racemic β -Amino Acids. Wiley-VCH. [Link]
- 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Publishing. [Link]
- United States Patent 6,448,228.
- Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI. [Link]
- Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. (3S)-3-Amino-3-(4-chlorophenyl)propanoic acid | C9H10ClNO2 | CID 684223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. nbinfo.com [nbinfo.com]
- 6. chemimpex.com [chemimpex.com]

- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- To cite this document: BenchChem. [(S)-3-Amino-3-(4-chlorophenyl)propanoic acid properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b026281#s-3-amino-3-4-chlorophenyl-propanoic-acid-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com